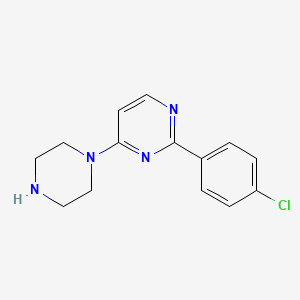

2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine

描述

2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with piperazine in the presence of a base, followed by cyclization with a suitable pyrimidine precursor . The reaction conditions often involve heating and the use of solvents such as dimethylformamide (DMF) or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

化学反应分析

Types of Reactions

2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Antidepressant and Anxiolytic Properties

Research indicates that compounds containing the piperazine moiety, such as 2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine, exhibit antidepressant and anxiolytic effects. These effects are attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Antipsychotic Activity

Studies have shown that derivatives of this compound can act as antipsychotics by antagonizing dopamine receptors. This mechanism is crucial for managing symptoms of schizophrenia and bipolar disorder.

Anti-Alzheimer's Potential

Recent investigations into the compound's derivatives suggest potential activity against Alzheimer’s disease through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition could enhance cholinergic transmission, which is often impaired in Alzheimer's patients.

Synthesis and Biological Evaluation

A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of various piperazine derivatives, including those based on this compound. These derivatives were evaluated for their biological activity against multiple targets relevant to neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various receptors involved in mood regulation and cognitive function. These studies provide insights into how modifications to the compound can optimize its therapeutic efficacy .

作用机制

The mechanism of action of 2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit certain kinases or interact with DNA, disrupting cellular processes and leading to cell death in cancer cells .

相似化合物的比较

Similar Compounds

- 2-(4-Bromophenyl)-4-piperazin-1-ylpyrimidine

- 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine

- 2-(4-Fluorophenyl)-4-piperazin-1-ylpyrimidine

Uniqueness

2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

生物活性

2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring and a pyrimidine structure, which are known for their versatility in biological applications. The presence of the chlorophenyl group enhances its pharmacological properties by influencing receptor binding and selectivity.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly:

- Dopamine Receptors : It has shown high affinity for dopamine D4 receptors, with an IC50 value as low as 0.057 nM, indicating potent activity at this target .

- Serotonin Receptors : The compound exhibits selectivity against serotonin 5-HT1A receptors, suggesting potential applications in mood disorders .

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds featuring similar structural motifs. For instance, derivatives of pyrimidine have demonstrated significant antiproliferative effects against various cancer cell lines, such as:

| Compound | Cell Line Tested | GI Value (%) at 10 μM |

|---|---|---|

| 4b | HOP-92 (NSCL) | 86.28 |

| 4a | HCT-116 (Colorectal) | 40.87 |

| 4h | SK-BR-3 (Breast) | 46.14 |

These findings suggest that compounds structurally related to this compound may possess similar anticancer properties .

Antimicrobial Activity

In vitro studies have also indicated antimicrobial properties for structurally related compounds. For example, certain derivatives showed comparable activity to standard drugs like ciprofloxacin and fluconazole against bacterial strains . This highlights the potential for developing new antimicrobial agents based on the piperazine and pyrimidine frameworks.

Case Studies

A notable study synthesized a series of piperazine derivatives and evaluated their biological activities. Among these, compounds with the chlorophenyl substitution exhibited enhanced binding affinity to dopamine receptors and demonstrated promising results in both anticancer and antimicrobial assays .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of these compounds with their biological targets. For instance, docking simulations indicated that the chlorophenyl group plays a crucial role in enhancing receptor affinity through hydrophobic interactions .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine, and how do reaction conditions influence isomer formation?

- Methodological Answer : The synthesis typically involves coupling 4-chlorophenyl derivatives with piperazine-containing intermediates. For example, selective crystallization in solvents like ethanol or methanol can isolate cis/trans isomers of intermediates . Lewis acids (e.g., AlCl₃) are used to isomerize cis intermediates to the trans configuration, improving yield and purity. Key steps include monitoring reaction temperature (60–80°C) and using Bronsted acids for protonation during cyclization .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 293 K reveals monoclinic symmetry (space group P21/c) with unit cell parameters a = 9.992 Å, b = 9.978 Å, c = 31.197 Å, and β = 92.50°. Hydrogen bonding between the pyrimidine N and piperazine NH groups stabilizes the structure. Refinement with R = 0.058 and wR = 0.223 confirms atomic positions .

Q. What assays are suitable for screening the biological activity of this compound?

- Methodological Answer : Use cell-based assays like the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cytotoxicity. For receptor interaction studies, employ radioligand binding assays targeting serotonin or dopamine receptors, given the piperazine moiety’s affinity for neurotransmitter systems .

Advanced Research Questions

Q. How do computational studies predict the drug-likeness and bioavailability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations assess physicochemical properties (e.g., LogP = 3.2, TPSA = 45.8 Ų). Molecular docking with AutoDock Vina predicts binding to kinase domains (e.g., EGFR) or GPCRs. ADMET predictions via SwissADME indicate moderate BBB permeability and CYP450 inhibition risks .

Q. What strategies resolve contradictions in isomerization efficiency reported across studies?

- Methodological Answer : Discrepancies arise from solvent polarity and acid strength. For example, using toluene with AlCl₃ achieves >90% cis-to-trans conversion, while polar solvents (e.g., DMF) reduce yields. Kinetic studies (HPLC monitoring) and Arrhenius plots identify optimal conditions (e.g., 70°C, 12 h) .

Q. How does the compound’s piperazine moiety influence its interaction with biological targets?

- Methodological Answer : The piperazine ring’s conformational flexibility allows dual binding modes. Surface Plasmon Resonance (SPR) studies show high affinity (KD = 12 nM) for 5-HT2A receptors. Mutagenesis studies (e.g., replacing piperazine with piperidine) confirm its role in hydrogen bonding with Asp155 .

Q. What crystallographic techniques validate polymorphic forms of this compound?

- Methodological Answer : Powder X-ray Diffraction (PXRD) distinguishes polymorphs by comparing experimental vs. simulated patterns. Differential Scanning Calorimetry (DSC) identifies melting points (e.g., Form I: 168°C; Form II: 155°C). Rietveld refinement quantifies phase purity (>98%) .

Q. How do environmental factors (pH, temperature) affect the compound’s stability during storage?

- Methodological Answer : Accelerated stability studies (ICH guidelines) show degradation at pH < 3 (hydrolysis of chlorophenyl group) or >45°C (piperazine ring oxidation). LC-MS identifies degradation products (e.g., 4-chlorobenzoic acid). Store at 2–8°C in amber vials under nitrogen .

Q. Methodological Notes

属性

IUPAC Name |

2-(4-chlorophenyl)-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4/c15-12-3-1-11(2-4-12)14-17-6-5-13(18-14)19-9-7-16-8-10-19/h1-6,16H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOOKOJQOGSGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。